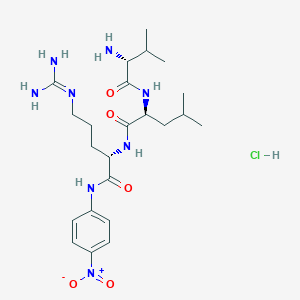

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) is a useful research compound. Its molecular formula is C25H42N8O7 and its molecular weight is 566.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1), commonly referred to as a dipeptide derivative, has garnered attention in biochemical research due to its potential applications in therapeutic and enzymatic contexts. This compound is characterized by its unique structural properties, which influence its biological activity, particularly in relation to enzyme interactions and potential therapeutic effects.

- Molecular Formula : C23H39ClN8O5

- Molecular Weight : 551.51 g/mol

- CAS Number : 162303-66-4

- Solubility : Soluble in water (50 mg/mL) .

The biological activity of D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is primarily linked to its role as a substrate for various enzymes, particularly those involved in proteolytic processes. Its structure allows it to interact effectively with enzymes such as plasmin, which is crucial in fibrinolysis—the process that prevents blood clots from growing and becoming problematic.

Enzymatic Assays

Research has demonstrated that this compound can serve as an effective substrate in assays measuring plasmin activity. The cleavage of the compound by plasmin results in measurable changes that can be quantified, thus providing insights into the enzyme's activity under various conditions.

Antithrombotic Properties

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide has been studied for its antithrombotic properties. In vitro studies indicate that it may enhance fibrinolytic activity, which is beneficial in conditions where thrombus formation poses a risk, such as deep vein thrombosis or pulmonary embolism.

Case Studies

- Fibrinolytic Activity Enhancement :

- In Vivo Studies :

Toxicological Profile

While the biological activity of D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is promising, safety assessments are crucial. The compound is classified with several hazard codes indicating potential toxicity upon exposure:

Wissenschaftliche Forschungsanwendungen

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide has been studied for its potential as a substrate in protease assays, particularly in the context of plasminogen activation. The presence of the 4-nitrophenyl group allows for colorimetric detection of enzymatic activity, making it a useful tool in biochemical assays.

| Activity Type | Description |

|---|---|

| Enzyme Substrate | Acts as a substrate for plasmin and related proteases. |

| Colorimetric Assay | Enables detection of enzymatic reactions through color change. |

| Inhibition Studies | Potential use in studying enzyme inhibition mechanisms. |

Research Applications

- Protease Activity Measurement : This compound can be utilized to measure the activity of various proteases by monitoring the release of p-nitroaniline upon cleavage.

- Drug Development : Given its structural features, it may serve as a lead compound for developing new inhibitors targeting specific proteases involved in disease processes such as cancer and thrombosis.

- Biochemical Research : It can be used in studies involving protein interactions and modifications, particularly in understanding how different proteases interact with substrates.

Case Study 1: Plasminogen Activation Studies

In a study focused on plasminogen activation, D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide was employed to assess the kinetics of plasminogen conversion to plasmin. The results indicated that the compound effectively facilitated the reaction, demonstrating its utility as an assay substrate.

Case Study 2: Protease Inhibition

Another research effort investigated the inhibitory effects of various compounds on plasmin activity using D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide as a standard substrate. The findings suggested potential therapeutic applications in controlling excessive fibrinolysis in clinical settings.

Eigenschaften

CAS-Nummer |

162303-66-4 |

|---|---|

Molekularformel |

C25H42N8O7 |

Molekulargewicht |

566.7 g/mol |

IUPAC-Name |

acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19+;/m0./s1 |

InChI-Schlüssel |

MBSRKKXVZCDQSH-OXJRKUMDSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.CC(=O)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.